1,8-Dioxaspiro[4.5]dec-3-ene
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Overview
Description
1,8-Dioxaspiro[4.5]dec-3-ene is a chemical compound with the CAS Number: 2551117-58-7 . It has a molecular weight of 140.18 . The IUPAC name for this compound is also this compound . The physical form of this compound is liquid .
Synthesis Analysis
There are several methods to synthesize this compound. One method involves the acid-catalysed phenylsulfanyl (PhS-) migration . This process can yield single enantiomers and diastereoisomers of 2- and 3-alkyl-3-phenylsulfanyl-1,8-dioxa- and 1-oxa-8-thiaspiro . The stereochemistry can be controlled by aldol reactions or by reduction of hydroxy-ketones .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O2/c1-2-8(10-5-1)3-6-9-7-4-8/h1-2H,3-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 140.18 . The compound is stored at a temperature of 4 degrees .Scientific Research Applications
The compound 1,8-Dioxaspiro[4.5]dec-3-ene has garnered interest in various scientific research fields due to its unique chemical structure. However, it appears that the direct studies or applications involving this compound specifically are limited or not directly cited in the available literature. Instead, research related to similar or relevant chemical families, such as dioxins, naphthyridines, and sulfonamides, provides insight into the potential avenues of study and application for compounds like this compound.
Relevance in Pharmaceutical Development
Compounds with structural features similar to this compound, like naphthyridines and sulfonamides, have demonstrated a wide range of biological activities. For instance, naphthyridine derivatives exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. These compounds have also shown potential in treating neurological disorders (Madaan et al., 2015). Sulfonamides, another related group, have been explored for their roles in carbonic anhydrase inhibition, with applications ranging from glaucoma treatment to antitumor agents (Carta et al., 2012).
Potential in Antioxidant and Anti-inflammatory Research
The scientific investigation into antioxidants and anti-inflammatory agents has revealed the potential of various chemical structures in mitigating oxidative stress and inflammation, crucial factors in many chronic diseases. Analytical methods to determine antioxidant activity, such as the DPPH and ABTS assays, could be applicable for compounds like this compound to explore their antioxidative potentials (Munteanu & Apetrei, 2021).
Environmental Impact and Toxicity Studies
The environmental impact and toxicity of chemical compounds are of increasing concern. Studies on compounds like dioxins, which share structural similarities with spiro-compounds, provide a framework for assessing the ecological and health impacts of chemical pollutants. Investigations into the toxicological profiles and environmental behaviors of such compounds are essential for understanding their long-term effects on ecosystems and human health (Steenland et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
1,8-dioxaspiro[4.5]dec-3-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-8(10-5-1)3-6-9-7-4-8/h1-2H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIFJCZSACVJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C=CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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